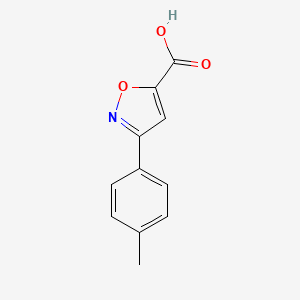

3-(4-Methylphenyl)isoxazole-5-carboxylic acid

Übersicht

Beschreibung

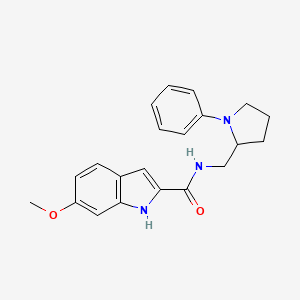

3-(4-Methylphenyl)isoxazole-5-carboxylic acid, also known as MIPC, is an organic compound that is used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MIPC has a melting point of 95-97 °C and a boiling point of 315-317 °C. It is a versatile compound that can be used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in various lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and chemical reactivity of derivatives of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid have been a significant area of research. Studies have detailed the synthesis of various isoxazole and oxazole carboxylic acids derivatives, highlighting their importance as intermediates in producing target chemicals or bio-pharmacologically active compounds. For instance, isoxazole-4-carboxylic acid derivatives have been synthesized through domino isoxazole-isoxazole isomerization, showcasing the versatility of these compounds in preparative chemistry. Similarly, functional 3-Arylisoxazoles have been developed from the reaction of aryl nitrile oxides and enolates of carbonyl compounds, leading to pharmacologically active isoxazoles (Serebryannikova et al., 2019), (Vitale & Scilimati, 2013).

Precursor for Advanced Synthesis

Researchers have explored the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, revealing its potential as a precursor for advanced synthesis. This compound can lead to 3-aryl-5-formyl-isoxazole-4-carboxylate, which serves as a substrate for synthesizing isoxazole-fused heterocycles (Roy et al., 2004).

Biological Applications

Several studies have documented the potential biological applications of isoxazole derivatives. The synergetic effect observed with isoxazole and isothiazole derivatives of comenic acid in combination with antitumor drugs highlights their relevance in chemotherapy, particularly for brain tumors. Additionally, isoxazolyl- and isothiazolylcarbamides derived from accessible isoxazol-3-carboxylic acids have shown significant antitumor activity, indicating their potential as medicinal compounds. These findings underline the significance of isoxazole derivatives in advancing medical research and drug development (Kletskov et al., 2018), (Potkin et al., 2014).

Eigenschaften

IUPAC Name |

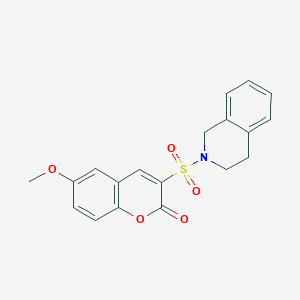

3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHISGBCCUGZEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)isoxazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)

![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)